molecular formula C46H57NO14 B129951 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III CAS No. 159262-93-8

13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III

Cat. No.: B129951
CAS No.: 159262-93-8
M. Wt: 847.9 g/mol
InChI Key: CIUBIUNKJIOPPY-TYRUGJKKSA-N
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Description

The compound 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III is a complex organic molecule with a unique structure This compound is characterized by its multiple functional groups, including acetyloxy, benzoyloxy, hydroxy, and oxazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the acetyloxy, benzoyloxy, and hydroxy groups. The final step involves the formation of the oxazolidine ring.

    Core Tetracyclic Structure: The core structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Functional Group Introduction: The acetyloxy and benzoyloxy groups are introduced through esterification reactions, while the hydroxy groups are typically added via hydroxylation reactions.

    Oxazolidine Ring Formation: The oxazolidine ring is formed through a cyclization reaction involving the tert-butyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The acetyloxy and benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s functional groups suggest potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The acetyloxy and benzoyloxy groups can interact with enzymes, potentially inhibiting their activity. The hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The oxazolidine ring can interact with nucleic acids, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl Baccatin III lies in its complex structure, which combines multiple functional groups and a tetracyclic core. This complexity provides a wide range of potential interactions and applications that are not seen in simpler compounds.

Properties

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-24-28(57-39(53)34-32(26-17-13-11-14-18-26)47(43(8,9)60-34)40(54)61-41(3,4)5)22-46(55)37(58-38(52)27-19-15-12-16-20-27)35-44(10,36(51)33(50)31(24)42(46,6)7)29(49)21-30-45(35,23-56-30)59-25(2)48/h11-20,28-30,32-35,37,49-50,55H,21-23H2,1-10H3/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUBIUNKJIOPPY-TYRUGJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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